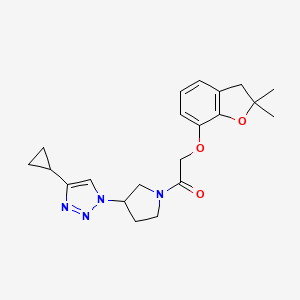

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone

Description

This compound features a pyrrolidine-triazole core linked to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety via an ethanone bridge. Key structural attributes include:

- Pyrrolidine ring: A five-membered nitrogen heterocycle that enhances conformational flexibility and bioavailability.

- 4-cyclopropyl-1H-1,2,3-triazole: A triazole substituent with a cyclopropyl group, which may influence steric and electronic properties.

- Dihydrobenzofuran: A fused bicyclic system with dimethyl substitution, contributing to lipophilicity and metabolic stability.

The compound’s synthesis likely involves click chemistry (azide-alkyne cycloaddition) for triazole formation and nucleophilic substitution for ether linkage assembly, as inferred from analogous procedures in and .

Properties

IUPAC Name |

1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O3/c1-21(2)10-15-4-3-5-18(20(15)28-21)27-13-19(26)24-9-8-16(11-24)25-12-17(22-23-25)14-6-7-14/h3-5,12,14,16H,6-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDKOKWBZLKIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCC(C3)N4C=C(N=N4)C5CC5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to summarize the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 365.45 g/mol. The structure features a triazole ring and a pyrrolidine moiety, which are known for their biological relevance.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties have significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives exhibit activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific biological activity of the compound may be influenced by its structural components, particularly the cyclopropyl group and the ether linkage.

Anticancer Potential

Compounds with similar structures have been evaluated for anticancer activity. For example, derivatives of triazoles have demonstrated inhibition of cancer cell proliferation in vitro. In one study, triazole-containing compounds were tested against several cancer cell lines, showing IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

The proposed mechanisms for the biological activity of triazole derivatives include:

- Inhibition of enzyme activity : Many triazoles act as enzyme inhibitors, affecting pathways critical for pathogen survival or cancer cell growth.

- Interaction with DNA/RNA : Some studies suggest that these compounds can intercalate into nucleic acids or inhibit topoisomerases, leading to disrupted cellular processes.

Study 1: Antimicrobial Evaluation

In a comparative study on various triazole derivatives, it was found that the presence of a cyclopropyl group significantly enhanced antimicrobial activity against Klebsiella pneumoniae and Enterococcus faecium. The compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics .

Study 2: Anticancer Activity

A recent study evaluated the anticancer effects of similar triazole derivatives on breast cancer cell lines. The results indicated that compounds with a pyrrolidine structure showed promising cytotoxicity (IC50 values ranging from 0.5 to 5 µM), suggesting potential for further development as anticancer agents .

Data Tables

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives often exhibit significant antimicrobial properties. The structural features of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone may enhance its efficacy against various pathogens. Studies on similar triazole compounds have shown activity against ESKAPE pathogens, which are notorious for their antibiotic resistance .

Anticancer Properties

Compounds containing triazole rings have been explored for their anticancer activities. The mechanism often involves the inhibition of tumor cell proliferation and induction of apoptosis. For instance, derivatives with similar structures have been reported to exhibit significant inhibitory effects on cancer cell lines such as HEPG2 and MCF7 . The specific interactions of this compound with cancer-related pathways warrant further investigation.

Neurological Applications

Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological applications. Research into pyrrolidine derivatives has shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. This compound could be evaluated for its effects on cognitive functions or neuroprotection .

Case Study 1: Antimicrobial Efficacy

A study focusing on triazole derivatives demonstrated that modifications in the cyclopropyl group significantly enhanced antimicrobial activity against resistant strains. This suggests that similar modifications in our compound could yield promising results in combating infections caused by multidrug-resistant organisms.

Case Study 2: Anticancer Activity

In a recent study evaluating various triazole-containing compounds for anticancer activity, a derivative with a similar structure was shown to inhibit telomerase activity in gastric cancer cell lines with an IC50 value significantly lower than traditional chemotherapeutics . This highlights the potential of our compound as a novel anticancer agent.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Observations:

- Triazole vs. Pyrazole Cores : The target compound’s 1,2,3-triazole may offer superior metabolic stability compared to pyrazole derivatives due to reduced susceptibility to oxidative degradation .

- Dihydrobenzofuran vs. Thiophene : The dihydrobenzofuran moiety provides greater aromaticity and rigidity than thiophene-based systems, which could enhance target binding affinity .

Methodological Comparisons

Crystallography and Structural Analysis:

- SHELX Refinement : The target compound’s crystal structure (if resolved) would likely use SHELXL for refinement, as this is the gold standard for small-molecule crystallography . Analogous compounds in and may lack detailed crystallographic data, limiting direct comparisons.

- WinGX/ORTEP Visualization : Structural features such as anisotropic displacement parameters (common in triazole-containing compounds) could be visualized using these tools, aiding in stereochemical analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.